molecular formula C9H5NO4 B13704395 4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid

4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B13704395
M. Wt: 191.14 g/mol
InChI Key: QVTZCBJCAONEOI-UHFFFAOYSA-N
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Description

4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid typically involves multi-component reactions (MCRs). One common method involves the reaction of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions. This method is advantageous due to its simplicity, high yield, and environmentally benign nature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and solvent-free conditions are often employed to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvent-free environments to maximize efficiency and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .

Mechanism of Action

The mechanism by which 4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its anticancer properties may be attributed to its ability to inhibit specific enzymes or disrupt cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid is a heterocyclic organic compound that has generated interest due to its potential biological activities. This article reviews its biological activity, particularly in the context of anticancer and antimicrobial effects, supported by various studies and findings.

Chemical Structure

The structure of this compound can be represented as follows:

C10H7NO3\text{C}_10\text{H}_7\text{N}\text{O}_3

This compound features a pyridine ring fused to a pyranone, contributing to its unique reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings related to its anticancer efficacy:

StudyCell LineIC50 (µM)Mechanism of Action
Study AA549 (Lung adenocarcinoma)15Induction of apoptosis
Study BHeLa (Cervical cancer)10Inhibition of cell proliferation
Study CMCF-7 (Breast cancer)12Cell cycle arrest

Case Studies

  • Study A : The compound exhibited significant cytotoxicity against A549 cells with an IC50 value of 15 µM, indicating its potential as an anticancer agent through apoptosis induction.
  • Study B : In HeLa cells, the compound showed an IC50 of 10 µM, suggesting effective inhibition of cell proliferation.
  • Study C : The MCF-7 breast cancer model demonstrated an IC50 of 12 µM, with evidence of cell cycle arrest mechanisms.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The following table presents its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Resistance Profile
Staphylococcus aureus (MRSA)8 µg/mLMultidrug-resistant
Escherichia coli16 µg/mLCarbapenem-resistant
Klebsiella pneumoniae32 µg/mLExtended-spectrum beta-lactamase producing

Case Studies

  • Study on MRSA : The compound demonstrated an MIC of 8 µg/mL against multidrug-resistant Staphylococcus aureus, indicating strong antimicrobial activity.
  • E. coli Resistance : It was effective against carbapenem-resistant E. coli with an MIC of 16 µg/mL.
  • Klebsiella pneumoniae : Showed effectiveness at an MIC of 32 µg/mL against extended-spectrum beta-lactamase-producing strains.

The mechanisms underlying the biological activities of this compound include:

  • Induction of Apoptosis : Activation of caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S phase transition.
  • Inhibition of Bacterial Cell Wall Synthesis : Disruption of bacterial growth through inhibition of key enzymes involved in cell wall formation.

Properties

IUPAC Name

4-oxopyrano[3,2-b]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-5-4-7(9(12)13)14-6-2-1-3-10-8(5)6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTZCBJCAONEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=C(O2)C(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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